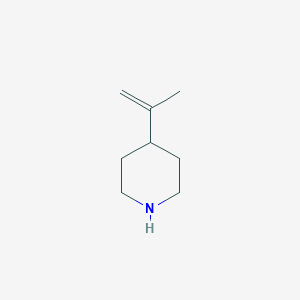
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride is a chemical compound with a unique structure that includes an ethylamino group, a trifluoromethyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride can be compared with other similar compounds such as:
- 3-(Methylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- 3-(Propylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- 3-(Butylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the amino group. The differences in the alkyl chain length can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C6H13ClF3NO |
|---|---|
Molekulargewicht |
207.62 g/mol |
IUPAC-Name |
3-(ethylamino)-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-3-10-4-5(2,11)6(7,8)9;/h10-11H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
SRMIIMOEVQMBRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(C)(C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





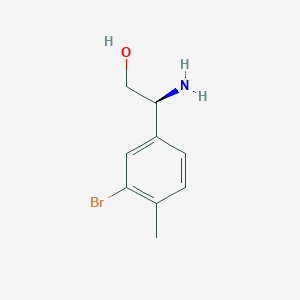
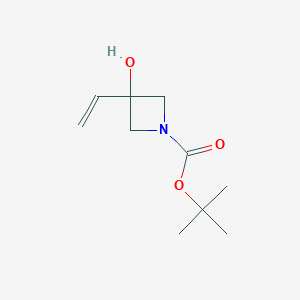
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)



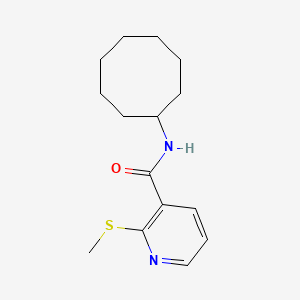
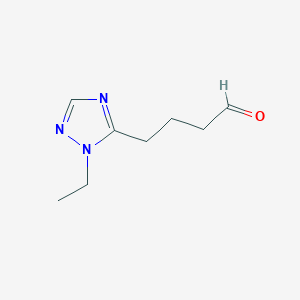

![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
